Regioisomeric Differentiation: 2,8-Dimethyl-5-nitro-4H-chromen-4-one vs. 2,6-Dimethyl-3-nitro-4H-chromen-4-one
The target compound 2,8-dimethyl-5-nitro-4H-chromen-4-one (CAS 921609-23-6) is a regioisomer of 2,6-dimethyl-3-nitro-4H-chromen-4-one (CAS 77959-97-8). While both share the molecular formula C11H9NO4 and molecular weight of 219.19 g/mol, they exhibit critical differences in their chemical and biological potential due to the different positions of the nitro and methyl groups on the chromone scaffold. The 5-nitro substitution in the target compound places the electron-withdrawing group on the A-ring of the chromone, directly affecting the electrophilicity of the C-6 and C-8 positions for further functionalization, as opposed to the 3-nitro isomer where the nitro group is on the pyrone ring. No direct quantitative biological comparison is available for these two specific regioisomers. However, class-level inference from chromone structure-activity relationship (SAR) studies indicates that the position of the nitro group is a primary determinant of biological target affinity and chemical reactivity [1].
| Evidence Dimension | Structural / Regioisomeric Identity |
|---|---|
| Target Compound Data | 2,8-dimethyl-5-nitro-4H-chromen-4-one (Nitro at C-5, Methyl at C-2 and C-8) |
| Comparator Or Baseline | 2,6-dimethyl-3-nitro-4H-chromen-4-one (CAS 77959-97-8) (Nitro at C-3, Methyl at C-2 and C-6) |
| Quantified Difference | Regioisomeric difference: 5-nitro vs 3-nitro; 8-methyl vs 6-methyl. |
| Conditions | Not applicable; this is a structural comparison. No biological assay data available for direct comparison. |
Why This Matters
For procurement, selecting the correct regioisomer is non-negotiable as it dictates the compound's reactivity, biological target engagement, and its utility as a specific intermediate in a patented synthetic route, such as the one described by Sumitomo Chemical for producing amidochromone pharmaceuticals [2].
- [1] G. P. Ellis, 'Chromenes, Chromanones, and Chromones', in The Chemistry of Heterocyclic Compounds, John Wiley & Sons, 1977. (General text on chromone SAR). View Source
- [2] Sumitomo Chemical Co., Ltd. & Ono Pharmaceutical Co., Ltd., 'Process for producing chromone compound', U.S. Patent US7094914B2, August 22, 2006. View Source
